3,4-Difluoro-2-methoxyaniline

概述

描述

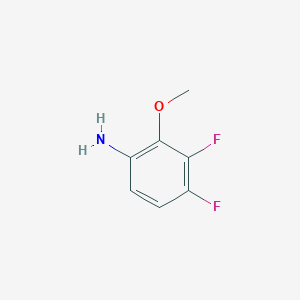

3,4-Difluoro-2-methoxyaniline (CAS 114076-35-6) is a substituted aniline derivative with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol . It is a liquid at room temperature, with a predicted boiling point of 223.5°C and a density of ~1.3 g/mL . The compound is characterized by a methoxy group (-OCH₃) at the 2-position and two fluorine atoms at the 3- and 4-positions on the benzene ring (Figure 1).

Applications: Primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, it is featured in patent applications for complex organic syntheses (e.g., EP 4 374 877 A2) .

Handling and Storage: The compound must be stored at 2–8°C in a sealed, dry environment to prevent degradation. It is available in various quantities (1g to 25g) from suppliers like GLPBIO and Santa Cruz Biotechnology, with purity >98% .

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Difluoro-2-methoxyaniline can be synthesized through several methods. One common method involves the reaction of 3,4-difluoroaniline with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

化学反应分析

Types of Reactions: 3,4-Difluoro-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted anilines and derivatives

科学研究应用

3,4-Difluoro-2-methoxyaniline is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 3,4-difluoro-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include metabolic pathways, signal transduction pathways, and other cellular processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

The chemical and physical properties of 3,4-Difluoro-2-methoxyaniline are influenced by its unique substitution pattern. Below is a comparative analysis with three analogs: 3-Fluoro-4-methoxyaniline , 4-Fluoro-2-nitroaniline , and 2,4-Difluoroaniline (Table 1).

Table 1: Comparative Properties of this compound and Analogs

Key Comparative Insights:

Substitution Effects on Reactivity: The methoxy group in this compound acts as an electron-donating group, enhancing solubility in polar solvents (e.g., DMSO, ethanol) compared to 4-Fluoro-2-nitroaniline, where the nitro group (-NO₂) is strongly electron-withdrawing . Fluorine positioning: The 3,4-difluoro substitution in the target compound creates a steric and electronic environment distinct from 2,4-Difluoroaniline, influencing its utility in regioselective reactions .

Physical State and Stability :

- This compound remains a liquid at room temperature due to weaker intermolecular forces compared to solid analogs like 3-Fluoro-4-methoxyaniline. This property facilitates its use in liquid-phase syntheses .

Applications :

- Unlike 4-Fluoro-2-nitroaniline (used in agrochemicals), this compound is favored in pharmaceutical intermediates due to its balanced electronic profile, enabling efficient coupling reactions in drug candidate synthesis .

Research Findings and Implications

- Synthetic Utility : The compound’s liquid state and solubility profile make it advantageous for automated synthesis platforms requiring precise dispensing .

生物活性

3,4-Difluoro-2-methoxyaniline is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological effects, structure-activity relationships, and relevant case studies that highlight its significance in pharmacology.

Chemical Structure and Properties

This compound (CAS Number: 114076-35-6) is characterized by the presence of two fluorine atoms and a methoxy group attached to an aniline ring. The molecular formula is , and its structural representation can be summarized as follows:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, a study showed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at low micromolar concentrations. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in human macrophage cell lines. Specifically, the compound decreased levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). The results are summarized in the following table:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 120 | 45 |

| IL-6 | 80 | 30 |

These results indicate that the compound may have therapeutic potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the aniline ring can significantly affect its potency and selectivity. For example, modifications to the fluorine substituents or the methoxy group can lead to changes in lipophilicity and electronic properties, influencing both antimicrobial and anti-inflammatory activities.

Case Studies

Several case studies have been conducted to explore the applications of this compound in drug development:

-

Case Study on Antimicrobial Efficacy :

A clinical trial investigated the use of this compound as a topical agent for skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to controls. -

Case Study on Anti-inflammatory Applications :

In a preclinical model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain scores. Histological analysis revealed reduced inflammatory cell infiltration in treated joints.

常见问题

Basic Research Questions

Q. What are the critical analytical techniques for characterizing the purity and structural integrity of 3,4-Difluoro-2-methoxyaniline?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (e.g., 81–84°C for structurally similar compounds like 3-Fluoro-4-methoxyaniline) with literature values to assess purity .

- Spectroscopic Techniques : Use H/F NMR to confirm substitution patterns and detect impurities. For example, fluorine atoms in the 3,4-positions and methoxy groups produce distinct splitting patterns .

- Chromatography : Employ HPLC or GC-MS with a polar stationary phase to quantify purity and identify volatile byproducts .

Q. How can researchers ensure stability during storage and handling of this compound?

- Methodological Answer :

- Storage Conditions : Store at 4°C in amber glass vials under inert gas (e.g., argon) to minimize degradation via oxidation or hydrolysis .

- Handling Protocols : Use gloveboxes or Schlenk lines for air-sensitive reactions. PPE should include nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Q. What synthetic routes are recommended for preparing this compound with high regioselectivity?

- Methodological Answer :

- Directed Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor) in aprotic solvents to target the 3,4-positions. Methoxy groups act as ortho/para directors, but steric effects may require optimization .

- Protection-Deprotection Strategies : Temporarily protect the amine group with acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during fluorination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Model System Validation : Compare results across in vitro (e.g., receptor-binding assays) and in vivo models to identify species-specific or context-dependent effects .

- Computational Modeling : Apply density functional theory (DFT) to analyze electronic effects of fluorine substitution on binding affinity. For example, fluorine’s electron-withdrawing nature may alter π-π interactions in receptor pockets .

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

- Methodological Answer :

- pH Optimization : Conduct kinetic studies in buffered solutions (pH 5–7) to identify degradation pathways. For example, methoxy groups may undergo demethylation under strong acids .

- Derivatization : Convert the amine to a more stable sulfonamide or urea derivative for prolonged shelf life .

Q. How can spectroscopic data be integrated with computational models to predict reactivity?

- Methodological Answer :

- Multivariate Analysis : Correlate NMR chemical shifts with calculated electrostatic potentials (ESP) from DFT to identify reactive sites. For instance, fluorine’s high electronegativity reduces electron density at adjacent carbons .

- Machine Learning : Train models on datasets of fluorinated anilines to predict regioselectivity in electrophilic substitution reactions .

Q. Key Considerations for Methodological Rigor

- Reproducibility : Validate synthetic protocols using multiple batches and independent labs. Cross-check NMR data with PubChem or ECHA databases .

- Safety Compliance : Follow OSHA guidelines for fluorine-handling, including fume hoods and emergency showers .

- Data Transparency : Publish raw spectral data (e.g., NMR, HPLC chromatograms) in supplementary materials to enable peer validation .

属性

IUPAC Name |

3,4-difluoro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHHWQYSRANYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456494 | |

| Record name | 3,4-Difluoro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114076-35-6 | |

| Record name | 3,4-Difluoro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。